molecular formula C14H20F3N5O3S B2624368 N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide CAS No. 2034405-72-4

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide

Cat. No. B2624368
M. Wt: 395.4
InChI Key: YVJHPDZYHPGCCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that targets specific enzymes and proteins in biological systems.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide involves the reaction of 4-(morpholin-4-yl)benzenesulfonamide with 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain the final compound.

Starting Materials
4-(morpholin-4-yl)benzenesulfonamide, 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Suitable solvent (e.g. dichloromethane or dimethylformamide)

Reaction
Step 1: Dissolve 4-(morpholin-4-yl)benzenesulfonamide (1.0 equiv) and 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine (1.2 equiv) in a suitable solvent (e.g. dichloromethane or dimethylformamide) under nitrogen atmosphere., Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature or under reflux conditions for 12-24 hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure., Step 4: Purify the crude product by column chromatography or recrystallization using a suitable solvent (e.g. ethyl acetate/hexanes) to obtain the final compound.

Mechanism Of Action

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide works by inhibiting specific enzymes and proteins in biological systems. It binds to the active site of these enzymes and proteins, preventing them from carrying out their normal functions. This can lead to a reduction in disease symptoms and progression.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide depend on the specific enzymes and proteins that it targets. It has been shown to have anti-inflammatory effects, as well as anti-tumor effects. It can also affect cellular signaling pathways, leading to changes in cellular processes such as cell growth and differentiation.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide is its specificity for certain enzymes and proteins. This allows for targeted inhibition and reduced off-target effects. However, its use in lab experiments can be limited by factors such as solubility and stability.

Future Directions

There are several future directions for research on N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide. These include further studies on its potential therapeutic applications, as well as the development of new synthesis methods to improve its solubility and stability. Additionally, there is potential for the use of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide in combination with other drugs or therapies to enhance its effects.

Scientific Research Applications

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of specific enzymes and proteins, which can be useful in treating various diseases such as cancer, inflammation, and autoimmune disorders. It has also been studied for its potential use as a diagnostic tool in imaging studies.

properties

IUPAC Name

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N5O3S/c15-14(16,17)12-9-13(19-10-18-12)21-3-1-11(2-4-21)20-26(23,24)22-5-7-25-8-6-22/h9-11,20H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJHPDZYHPGCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)N2CCOCC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)morpholine-4-sulfonamide

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